molecular formula C10H9N5O3 B6074890 6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione

6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione

Cat. No.: B6074890
M. Wt: 247.21 g/mol
InChI Key: TUELOVHPLDITRC-VZUCSPMQSA-N
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Description

6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Properties

IUPAC Name

6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-7-3-1-6(2-4-7)5-11-13-8-9(17)12-10(18)15-14-8/h1-5,16H,(H,13,14)(H2,12,15,17,18)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUELOVHPLDITRC-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione typically involves the condensation of 4-hydroxybenzaldehyde with 3,5-dioxo-1,2,4-triazine-6-hydrazone under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinyl group can be reduced to form hydrazine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The hydroxyphenyl and hydrazinyl groups play a crucial role in the binding process, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
  • 6-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
  • 6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione

Uniqueness

6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .

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